molecular formula C10H11ClN2O3 B1399461 3-(5-Chloro-2-nitrophenoxy)pyrrolidine CAS No. 1250289-31-6

3-(5-Chloro-2-nitrophenoxy)pyrrolidine

Cat. No.: B1399461
CAS No.: 1250289-31-6
M. Wt: 242.66 g/mol
InChI Key: DAQYLCIXOMNAOO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-nitrophenoxy)pyrrolidine: is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . This compound features a pyrrolidine ring substituted with a 5-chloro-2-nitrophenoxy group, making it a significant molecule in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine typically involves the reaction of 5-chloro-2-nitrophenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloro-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the reduction product (amino derivative) may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

  • 3-(5-Chloro-2-nitrophenoxy)pyrrolidine-2,5-dione
  • This compound-2-one
  • This compound-2,5-diones

Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the nitro group and the pyrrolidine ring provides a distinct chemical environment that can be exploited for various synthetic and biological applications .

Properties

IUPAC Name

3-(5-chloro-2-nitrophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYLCIXOMNAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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